REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=1)=[O:3].[CH2:14]=O.[ClH:16].[CH3:17][NH:18][CH3:19].Cl>CCO>[ClH:16].[CH3:17][N:18]([CH3:14])[CH2:19][CH2:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:6][CH:5]=1)=[O:3] |f:2.3,6.7|
|
Name
|
|
Quantity
|
4.97 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
1.586 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
3.23 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.08 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
washing with tiny amounts of cold EtOH
|
Name
|
|
Type
|
|
Smiles
|
Cl.CN(CCC(=O)C1=CC=C(C=C1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |